molecular formula C21H13NO5 B2612201 (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one CAS No. 300559-85-7

(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B2612201
CAS No.: 300559-85-7
M. Wt: 359.337
InChI Key: RMVGNFNOUSFMHF-PKNBQFBNSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure features a benzofuran moiety at the 1-position and a 2-nitrophenyl-substituted furan at the 3-position (Figure 1). The extended conjugation from the enone system and electron-withdrawing nitro group may enhance its reactivity and biological activity. Synthesized via Claisen-Schmidt condensation, it is typically purified via column chromatography (yield: ~43%) .

Properties

IUPAC Name

(E)-1-(1-benzofuran-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5/c23-18(21-13-14-5-1-4-8-19(14)27-21)11-9-15-10-12-20(26-15)16-6-2-3-7-17(16)22(24)25/h1-13H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVGNFNOUSFMHF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzofuran-2-carbaldehyde and 5-(2-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one. For instance, research has shown that derivatives of benzofurans can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation .

Case Study: Antiproliferative Activity
A series of benzofuran derivatives were tested for their antiproliferative effects against various cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds demonstrating IC50 values in the low micromolar range, suggesting strong anticancer activity .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds similar to (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibit activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related compounds, significant inhibition was noted against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar antimicrobial properties due to its structural characteristics .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerReduced cell viability in cancer models
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity

Mechanism of Action

The mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Furan vs. Benzofuran Substituents
  • Benzofuran vs. Simple Furan :
    The benzofuran group in the target compound increases aromaticity and planarity compared to derivatives with simple furans (e.g., (E)-1-(furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one, 1x ) . This enhanced planarity may improve π-π stacking interactions in biological targets.

  • Hydroxy/Methoxy Groups: Derivatives like (E)-3-(3,5-dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (7) or (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (2) show how electron-donating groups (e.g., –OH, –OCH₃, –N(CH₃)₂) alter electronic profiles and solubility.
Crystallographic Insights
  • In (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e ), the furan ring deviates by 3.47° from the indole plane . Similar torsional flexibility in the target compound could influence packing efficiency and intermolecular interactions.
Enzyme Inhibition
  • (E)-1-(furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (5 ) and analogs act as tyrosinase inhibitors (IC₅₀: ~8–24 µM) . Substituents like –Br or –OCH₃ modulate activity, suggesting the nitro group in the target compound may offer unique inhibition mechanisms.
Theoretical and Docking Studies
  • (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c) has a docking score of 7.4 kcal/mol . The benzofuran and nitro groups in the target compound could improve binding affinity through additional hydrophobic or dipole interactions.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) LogP*
Target compound C₂₂H₁₅NO₅ 373.36 ~3.5
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one C₁₃H₉BrO₂ 277.11 3.2
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one C₁₅H₁₅NO₂ 241.29 2.8

*LogP values estimated via computational tools.

    Biological Activity

    (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

    • Molecular Formula : C21H13N O5
    • Molecular Weight : 359.33 g/mol
    • CAS Number : 300559-86-8

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

    Case Studies

    • In vitro Studies : A study reported that several benzofuran derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, a related compound demonstrated an IC50 value of approximately 10 μM against A549 cells, indicating potent anticancer activity .
    • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells. The presence of nitro groups in the structure may enhance these effects by increasing reactive oxygen species (ROS) production, leading to cell death .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Benzofuran derivatives are known for their broad-spectrum activity against bacteria and fungi.

    Antibacterial and Antifungal Studies

    • Antibacterial Activity : In vitro tests showed that (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested .
    • Antifungal Activity : The compound also demonstrated antifungal properties, with notable effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed through disk diffusion methods, showing clear zones of inhibition .

    Anti-inflammatory Properties

    Benzofuran derivatives have been recognized for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways effectively.

    Research Findings

    • In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
    • Mechanism Insights : The anti-inflammatory action is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

    Comparative Table of Biological Activities

    Biological ActivityTest MethodologyResultsReference
    AnticancerIC50 against A549 cellsIC50 ~ 10 μM
    AntibacterialMIC determination32 - 128 μg/mL
    AntifungalDisk diffusion assaySignificant inhibition
    Anti-inflammatoryCytokine level assessmentReduced TNF-alpha levels

    Q & A

    Q. What is the most efficient synthetic route for (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one?

    The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetylbenzofuran derivatives with 5-(2-nitrophenyl)furan-2-carbaldehyde in ethanol under basic conditions (50% KOH) at temperatures below 100°C. The reaction mixture is stirred for 24 hours, monitored by TLC (Hexane/EtOAc 7:3), and purified via recrystallization from ethanol, yielding 72–78% . Key parameters include maintaining sub-100°C temperatures to avoid side reactions and using ice quenching to isolate the product.

    Q. How is the compound characterized to confirm its structural integrity?

    Characterization involves:

    • NMR spectroscopy : ¹H and ¹³C NMR to verify the (E)-configuration of the α,β-unsaturated ketone and substituent positions .
    • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and molecular packing (e.g., R factor = 0.057; data-to-parameter ratio = 15.4) .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₃NO₅) .

    Q. What are the critical stability considerations during storage?

    The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to light, moisture, and strong oxidizers, as the nitro and furan groups are susceptible to photochemical reactions and hydrolysis . Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols.

    Advanced Research Questions

    Q. How can reaction yields be optimized for scaled-up synthesis?

    • Catalyst screening : Replace KOH with milder bases (e.g., piperidine) to reduce side reactions .
    • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of nitroaryl intermediates .
    • Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction time, critical for scaling up .

    Q. How to address discrepancies in spectroscopic data interpretation?

    • 2D NMR techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., furan and benzofuran protons) .
    • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .
    • Cross-referencing : Align data with structurally analogous compounds (e.g., (E)-3-(furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one) .

    Q. What strategies mitigate toxicity risks in biological studies?

    • QSAR modeling : Predict toxicity profiles using nitroaromatic and benzofuran substructure alerts .
    • In vitro assays : Prioritize cytotoxicity screening (e.g., HepG2 cells) before in vivo testing .
    • Metabolic stability : Evaluate hepatic microsomal degradation to identify reactive metabolites .

    Q. How does the nitro group influence the compound’s electronic and reactivity properties?

    • Electrochemistry : Cyclic voltammetry reveals reduction potentials (–0.5 to –0.7 V vs. Ag/AgCl) associated with the nitro group, indicating susceptibility to enzymatic reduction .
    • DFT calculations : The nitro group’s electron-withdrawing effect polarizes the α,β-unsaturated ketone, enhancing electrophilicity at the β-carbon .

    Q. What experimental limitations affect pollution monitoring in wastewater studies?

    • Matrix degradation : Organic degradation during prolonged sampling (e.g., 9-hour experiments) alters wastewater composition. Stabilize samples via continuous cooling .
    • Spectral interference : Hyperspectral imaging (HSI) may struggle with overlapping absorbance from nitro and carbonyl groups. Use multivariate analysis (PLS regression) to deconvolute signals .

    Methodological Considerations

    Q. How to design assays for evaluating antioxidant potential?

    • DPPH/ABTS assays : Measure radical scavenging activity at λ = 517 nm (DPPH) or 734 nm (ABTS), using Trolox as a standard .
    • Metal chelation : Test Fe²⁺/Cu²⁺ binding via UV-Vis titration (e.g., λ shift from 562 nm to 630 nm for Fe²⁺) .
    • Control for nitro group interference : Nitro radicals may confound results; include nitrofurantoin as a positive control .

    Q. What computational tools predict binding affinity to biological targets?

    • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 or CYP450 enzymes, focusing on the α,β-unsaturated ketone’s Michael acceptor properties .
    • MD simulations : Conduct 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .

    Data Contradiction Analysis

    Q. Conflicting reports on photostability: How to resolve?

    • Controlled irradiation studies : Expose the compound to UV-A (365 nm) and measure degradation via HPLC. Conflicting data may arise from varying light sources or solvent environments .
    • Additive screening : Incorporate UV absorbers (e.g., TiO₂ nanoparticles) to stabilize the nitroaryl moiety .

    Q. Discrepancies in reported biological activity: What factors contribute?

    • Purity variations : HPLC purity <95% may introduce confounding impurities (e.g., unreacted aldehydes) .
    • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (5% vs. 10% FBS) alter IC₅₀ values .

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